molecular formula C21H19ClFN3O2S B2380783 (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1359320-11-8

(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2380783
CAS No.: 1359320-11-8
M. Wt: 431.91
InChI Key: DOMJVUHDNAMMJM-UHFFFAOYSA-N
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Description

(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxyaniline, 6-fluoroquinoline, and thiomorpholine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could potentially be investigated for similar activities.

Medicine

In medicine, compounds like this are explored for their potential as therapeutic agents. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

Industrially, such compounds might be used in the development of new materials, dyes, or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

Uniqueness

The uniqueness of (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone lies in its specific substitution pattern and functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[4-(5-chloro-2-methoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-28-19-5-2-13(22)10-18(19)25-20-15-11-14(23)3-4-17(15)24-12-16(20)21(27)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJVUHDNAMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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